molecular formula C7H12FNO B2933857 2-fluoro-2-[(3E)-piperidin-3-ylidene]ethan-1-ol CAS No. 1160945-75-4

2-fluoro-2-[(3E)-piperidin-3-ylidene]ethan-1-ol

Cat. No.: B2933857
CAS No.: 1160945-75-4
M. Wt: 145.177
InChI Key: XVSFAPYVEWKFIS-UHFFFAOYSA-N
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Description

2-fluoro-2-[(3E)-piperidin-3-ylidene]ethan-1-ol is a fluorinated organic compound that features a piperidine ring with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated compounds often employs large-scale fluorination techniques using specialized equipment to handle the reactive fluorinating agents. The process may involve continuous flow reactors to ensure efficient and controlled fluorination, minimizing the risk of side reactions and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-[(3E)-piperidin-3-ylidene]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the double bond into a single bond.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a fully saturated piperidine derivative.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-2-[(3E)-piperidin-3-ylidene]ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-2-[(3E)-piperidin-3-ylidene]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-fluoro-2-piperidin-3-ylideneethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c8-7(5-10)6-2-1-3-9-4-6/h9-10H,1-5H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSFAPYVEWKFIS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(CO)F)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/CO)\F)/CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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